

# Indisulam dosing schedule for xenograft models

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## Compound Focus: Indisulam

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## Indisulam Dosing in Xenograft Models

The table below summarizes the specific **indisulam** dosing schedules and outcomes reported in recent preclinical studies.

Tumor Model	Dosing Schedule	Reported Outcome	Citation
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| Transgenic MYCN/ALK<sup>F1178L</sup> mouse model | **Regular Schedule:** 25 mg/kg, 5 days on, 2 days off for two weeks. **Suboptimal Schedule:** 25 mg/kg, once weekly for 3 weeks. | Durable complete responses with regular schedule; variable responses and acquired resistance with suboptimal schedule. [1] || | c-MYC-driven murine & human xenograft models (in NK-competent mice) | Not fully specified, but resulted in complete tumor eradication. | Complete eradication of implanted tumors. [1] || | Immunocompetent MYCN syngeneic models | Combined with anti-GD2 mAb. | Durable, complete responses. [1] || | Head and Neck Cancer (HNSCC) in vivo model | Details not fully specified in the abstract. | Reduction in tumor volume. [2] ||

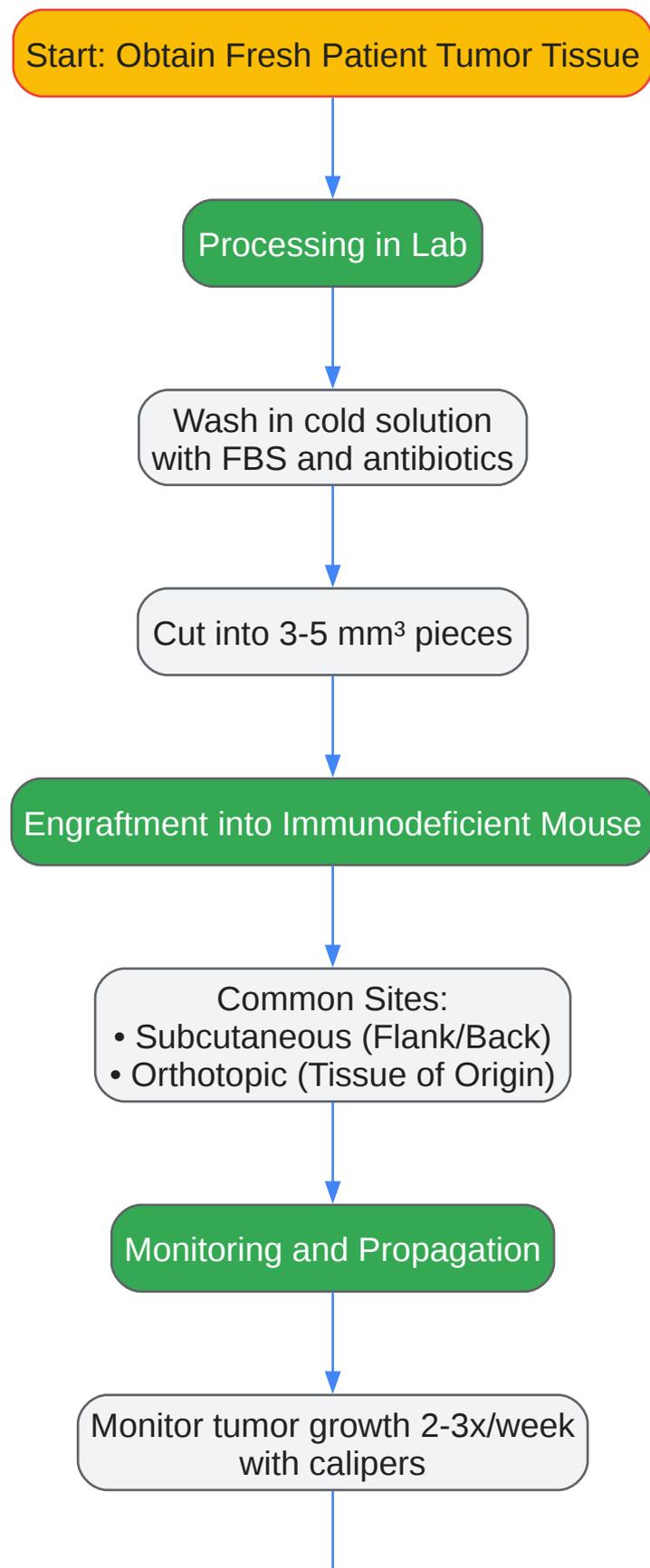
A key finding from the neuroblastoma research is that the **dosing schedule is critical for achieving durable responses and preventing resistance**. The "5 days on, 2 days off" regimen was more effective than a once-weekly schedule. [1]

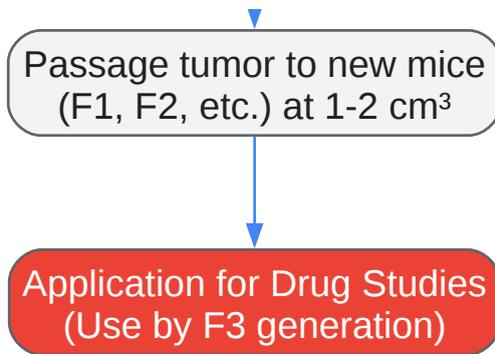
## Detailed Experimental Protocols

## Patient-Derived Xenograft (PDX) Model Establishment

The workflow for creating PDX models, a gold standard for preclinical research, involves several key stages.

[3] [4] [5]





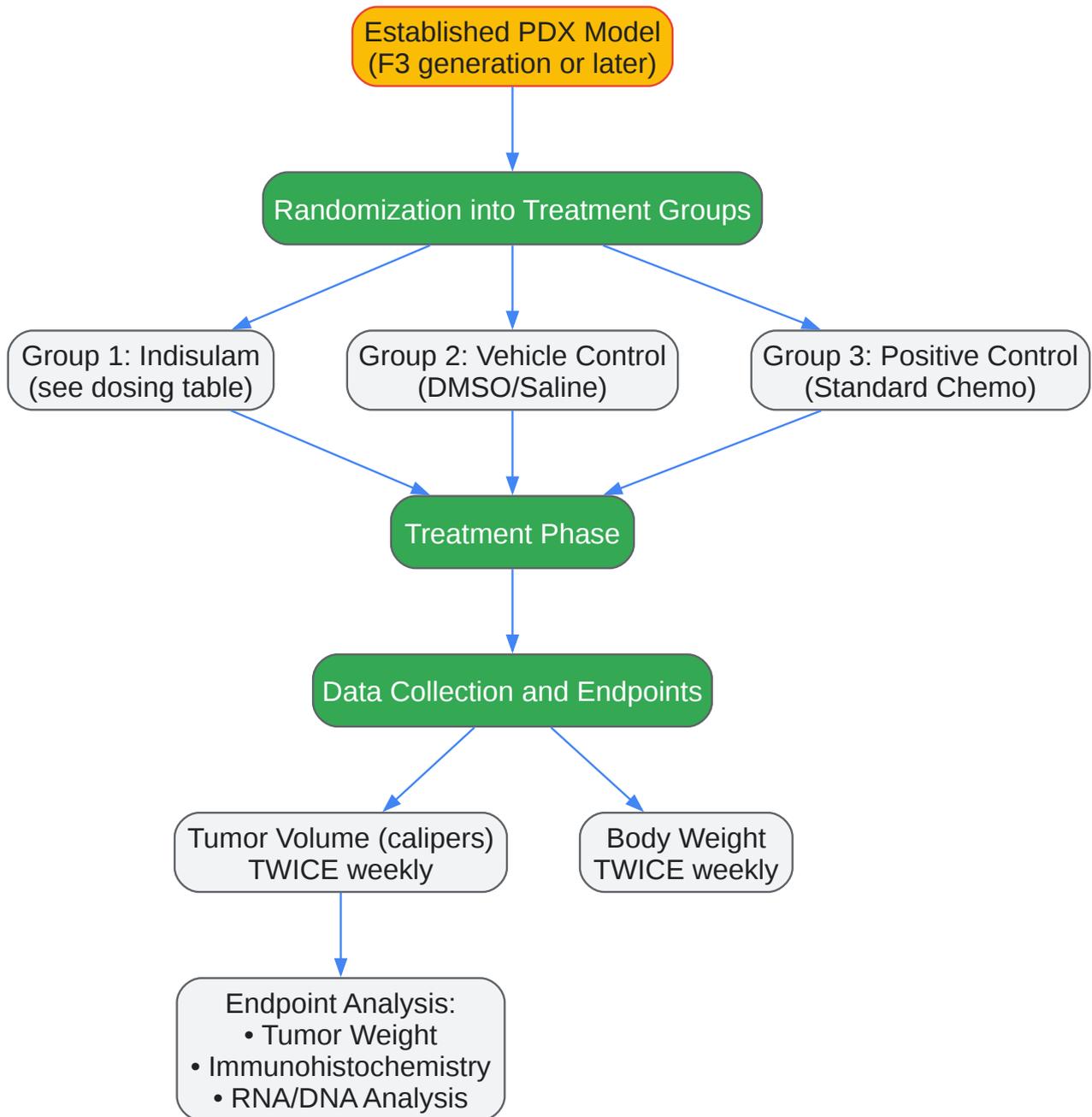
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### Key Considerations for PDX Models:

- **Mouse Strains:** Common choices include **athymic nude mice**, **NOD/SCID**, or **NSG (NOD/SCID/IL2R<sup>ynull</sup>)** mice, with the latter offering the highest engraftment rates for difficult tumors. [3] [4]
- **Timeline:** Initial tumor engraftment (F0) typically takes **2 to 4 months**. A model is considered a failure if no tumor is detected after 6 months. [3] [4]
- **Model Validation:** Early passages ( $\leq$ F5) should be characterized to confirm they retain the genetic and histological features of the original patient tumor. [3]

## In Vivo Drug Efficacy Testing

Once xenograft models are established, you can proceed with **indisulam** efficacy studies. The diagram below outlines a typical treatment workflow.



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### Key Parameters for Efficacy:

- **Tumor Volume (TV):** Calculate using the formula: ( $V = \frac{\text{Length} \times \text{Width}^2}{2}$ ). [6]
- **Anticancer Activity:** Assess using metrics like **optimal % T/C** (ratio of mean tumor volume in treated vs. control groups), **tumor growth delay**, and **tumor regression**. [6]
- **Toxicity:** Monitor for **drug-related death** and body weight loss (>20% is considered an adverse effect). [6]

## Key Research Insights and Combination Strategies

Recent studies highlight several critical aspects of **indisulam**'s mechanism and resistance:

- **Mechanism of Action: Indisulam** acts as a "molecular glue" that recruits the splicing factor RBM39 to the DCAF15 E3 ubiquitin ligase, leading to RBM39's proteasomal degradation. This causes widespread aberrant splicing and cell death in cancer cells. [1] [7] [2]
- **Overcoming Resistance:** Research in NSCLC shows that methylation of RBM39 by the enzyme PRMT6 can drive resistance to **indisulam**. Co-treatment with the PRMT6 inhibitor **MS023** can resensitize cancer cells to **indisulam**, suggesting a promising combination strategy. [7]
- **Boosting Innate Immunity:** A significant finding in neuroblastoma is that **indisulam**, by targeting RNA splicing, can induce an inflammatory tumor microenvironment and enhance the activity of Natural Killer (NK) cells. This provides a strong rationale for combining **indisulam** with **anti-GD2 immunotherapy**, which relies on NK cell-mediated cytotoxicity. [1]

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## References

1. RBM39 degrader invigorates innate immunity to eradicate ... [nature.com]
2. Indisulam Shows an Anti-Cancer Effect on HPV+ and HPV [mdpi.com]
3. Patient-derived tumour xenografts as models for oncology ... [pmc.ncbi.nlm.nih.gov]
4. Patient-derived xenograft (PDX) models, applications and ... [translational-medicine.biomedcentral.com]

5. Patient-derived xenograft models in cancer therapy [nature.com]
6. Human Tumor Xenograft Models for Preclinical Assessment of ... [pmc.ncbi.nlm.nih.gov]
7. Methylation of RBM39 by PRMT6 enhances resistance to ... [journals.plos.org]

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